![molecular formula C8H8BrNO3 B13583366 {7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol](/img/structure/B13583366.png)
{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol is a complex organic compound characterized by its unique structure, which includes a bromine atom and a dioxinopyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the formation of the dioxinopyridine ring system. The final step involves the introduction of the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. Safety measures are also critical due to the handling of bromine and other reactive intermediates.
化学反应分析
Types of Reactions
{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of {7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}carboxylic acid.
Reduction: Formation of {2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of {7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol involves its interaction with specific molecular targets. The bromine atom and the dioxinopyridine ring system play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The methanol group can also participate in hydrogen bonding, enhancing the compound’s affinity for its targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
{7-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol: Similar structure but with a chlorine atom instead of bromine.
{7-fluoro-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol: Similar structure but with a fluorine atom instead of bromine.
{7-iodo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in {7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol imparts unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s binding affinity and selectivity for molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C8H8BrNO3 |
|---|---|
分子量 |
246.06 g/mol |
IUPAC 名称 |
(7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol |
InChI |
InChI=1S/C8H8BrNO3/c9-5-3-7-8(10-6(5)4-11)13-2-1-12-7/h3,11H,1-2,4H2 |
InChI 键 |
JEMMCIUHACUDAK-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=NC(=C(C=C2O1)Br)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


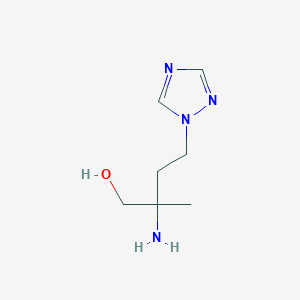
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-aminehydrochloride](/img/structure/B13583288.png)

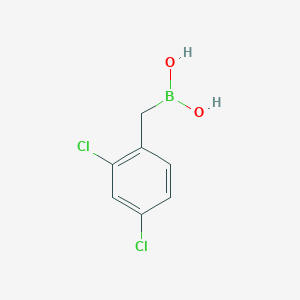
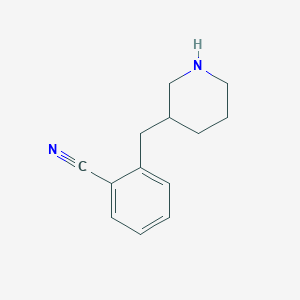
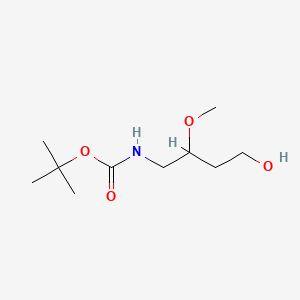
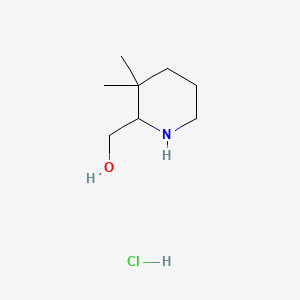

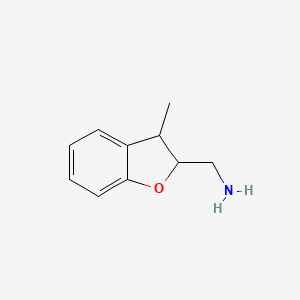
![8-(Tert-butyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13583344.png)
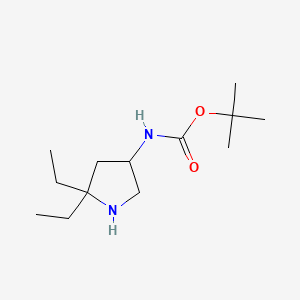
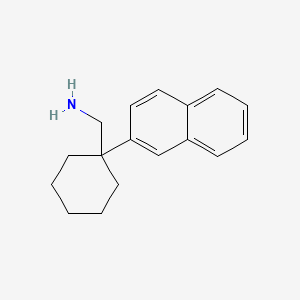
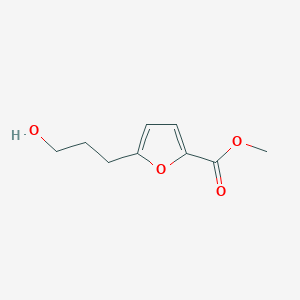
![2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde](/img/structure/B13583370.png)
